molecular formula C13H7ClFN3O2S B255958 (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Katalognummer B255958
Molekulargewicht: 323.73 g/mol
InChI-Schlüssel: AYVUUUDAFKHJEA-YHYXMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the thiazolo-triazine family and has a unique structure that makes it an interesting subject for study.

Wirkmechanismus

The exact mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is not yet fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the development of anticancer drugs. Additionally, the compound has been found to have low toxicity in normal cells, making it a potentially safe drug candidate.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione in lab experiments include its potential for the development of new anticancer drugs and its low toxicity in normal cells. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for research involving (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential for the treatment of other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with other drugs.

Synthesemethoden

The synthesis of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves several steps. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization with triethylorthoformate to yield the final product.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has shown potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. The compound has been found to exhibit significant activity against several types of cancer cells, making it a potential candidate for the development of anticancer drugs.

Eigenschaften

Molekularformel

C13H7ClFN3O2S

Molekulargewicht

323.73 g/mol

IUPAC-Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C13H7ClFN3O2S/c1-6-11(19)16-13-18(17-6)12(20)10(21-13)5-7-8(14)3-2-4-9(7)15/h2-5H,1H3/b10-5-

InChI-Schlüssel

AYVUUUDAFKHJEA-YHYXMXQVSA-N

Isomerische SMILES

CC1=NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=NC1=O

SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=NC1=O

Kanonische SMILES

CC1=NN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.